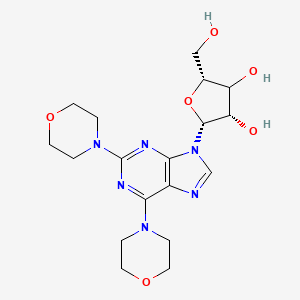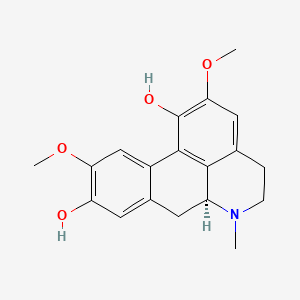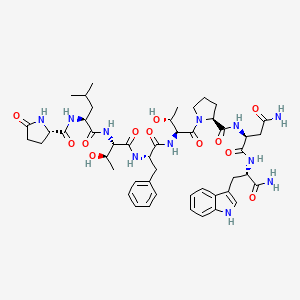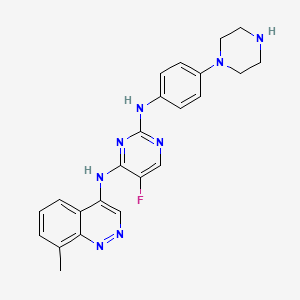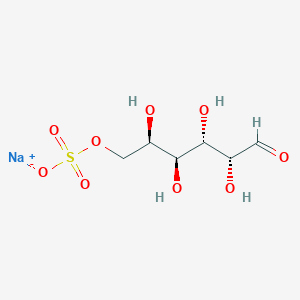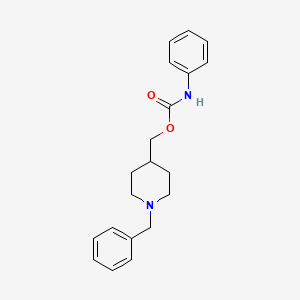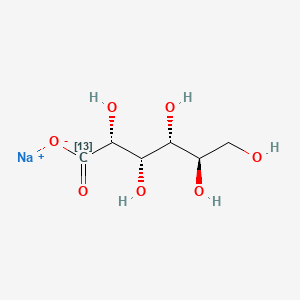
Sodium D-Gluconate-1-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gluconate-1-13C (sodium) is a compound where the carbon-1 position of the gluconate molecule is labeled with the stable isotope carbon-13. This compound is the sodium salt of gluconic acid and is often used as a chelating agent. The incorporation of the carbon-13 isotope makes it particularly useful in scientific research, especially in the fields of chemistry and biochemistry, where it serves as a tracer for quantitation during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Gluconate-1-13C (sodium) typically involves the oxidation of glucose-1-13C using glucose oxidase to produce gluconic acid-1-13C, which is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions generally require a controlled pH and temperature to ensure the stability of the isotope-labeled compound .
Industrial Production Methods: In industrial settings, the production of Gluconate-1-13C (sodium) follows similar principles but on a larger scale. The process involves the enzymatic oxidation of glucose-1-13C in bioreactors, followed by purification and crystallization steps to obtain the final product. The use of bioreactors allows for better control over reaction conditions and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions: Gluconate-1-13C (sodium) primarily undergoes chelation reactions, where it forms stable complexes with various metal ions. This property is utilized to prevent these ions from undergoing unwanted chemical reactions .
Common Reagents and Conditions: The chelation reactions typically involve metal ions such as calcium, magnesium, and iron. These reactions are usually carried out in aqueous solutions at neutral or slightly alkaline pH .
Major Products Formed: The major products of these reactions are the metal-gluconate complexes, which are stable and soluble in water. These complexes are often used in various industrial and medical applications .
Applications De Recherche Scientifique
Gluconate-1-13C (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of glucose metabolism.
Medicine: Utilized in drug development to quantify the pharmacokinetics and pharmacodynamics of new drugs.
Industry: Acts as a chelating agent in various industrial processes, including water treatment and metal cleaning
Mécanisme D'action
The primary mechanism of action of Gluconate-1-13C (sodium) involves its ability to form stable complexes with metal ions. This chelation process prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing the system. The molecular targets are the metal ions, and the pathways involved include the formation of metal-gluconate complexes .
Comparaison Avec Des Composés Similaires
Calcium Gluconate: Used in medicine to treat calcium deficiencies.
Magnesium Gluconate: Employed as a dietary supplement.
Iron Gluconate: Utilized in the treatment of iron-deficiency anemia.
Uniqueness: Gluconate-1-13C (sodium) is unique due to the incorporation of the carbon-13 isotope, which makes it particularly valuable in research applications that require precise quantitation and tracing of metabolic pathways. This isotopic labeling distinguishes it from other gluconate salts that do not have this feature .
Propriétés
Formule moléculaire |
C6H11NaO7 |
|---|---|
Poids moléculaire |
219.13 g/mol |
Nom IUPAC |
sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanoate |
InChI |
InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1/i6+1; |
Clé InChI |
UPMFZISCCZSDND-RYHRKSQGSA-M |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H]([13C](=O)[O-])O)O)O)O)O.[Na+] |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


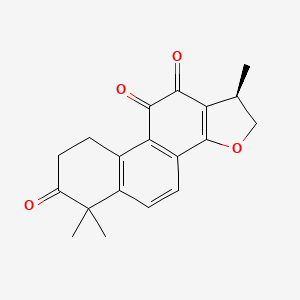
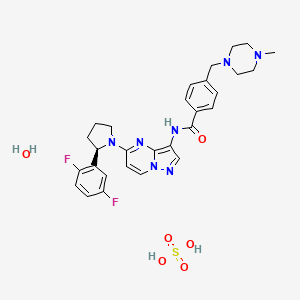
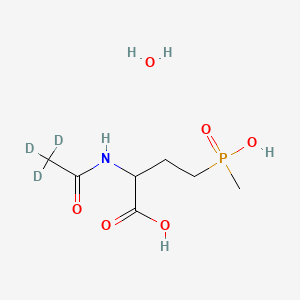
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)
![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)

